molecular formula C34H52N2O2 B1666041 Anipamil CAS No. 83200-10-6

Anipamil

Cat. No. B1666041
CAS RN: 83200-10-6
M. Wt: 520.8 g/mol
InChI Key: PHFDAOXXIZOUIX-UHFFFAOYSA-N
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Description

Anipamil is a calcium channel blocker, specifically of the phenylalkylamine type . This type is separate from its more common cousin Dihydropyridine. Anipamil is an analog of the more common drug verapamil, which is the most common type of phenylalkylamine style calcium channel blocker .


Synthesis Analysis

Anipamil and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix . This could be achieved by reducing NM-MyHC content or increasing the synthesis of SM-MyHC expression .


Molecular Structure Analysis

The molecular formula of Anipamil is C34H52N2O2 . The InChIKey is PHFDAOXXIZOUIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The antiarrhythmic actions of Anipamil appeared to depend upon calcium antagonism which may have reduced arrhythmias by a combination of anti-ischemic and direct anti-arrhythmic actions .


Physical And Chemical Properties Analysis

The molar mass of Anipamil is 520.802 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antiarrhythmic Efficacy

Anipamil, a long-acting analogue of verapamil, has been studied for its antiarrhythmic properties. Research indicates that anipamil can effectively reduce arrhythmias induced by ischemia and reperfusion in both conscious and anaesthetized rats. This efficacy is attributed to its calcium antagonism, which may reduce arrhythmias through a combination of anti-ischemic and direct antiarrhythmic actions (MacLeod et al., 1989).

Cardiovascular and Antihypertensive Effects

Several studies have explored the cardiovascular effects of anipamil. It has been shown to protect against ischemic myocardial damage and exhibit antihypertensive properties, without significantly altering heart rate or blood pressure. Anipamil's ability to prevent intimal thickening in the aorta of hypertensive rabbits suggests a direct antiproliferative action on medial smooth muscle cells (Pauletto et al., 1996). Furthermore, anipamil is deemed suitable for long-term control of elevated blood pressure, indicating its potential for treating essential or renal hypertension (Frey et al., 1989).

Cardioprotective Actions

Research has also focused on anipamil's cardioprotective actions. In studies involving animals, anipamil showed a significant protective effect against ischemic damage, suggesting a direct cytoprotective action beyond its effects on myocardial oxygen demand (Brezinski et al., 1986). Anipamil has been found to protect the heart from deleterious effects of ischemia and reperfusion, likely through mechanisms beyond energy-sparing effects during ischemia (Kirkels et al., 1988).

Anti-Platelet and Anticalcinotic Properties

Studies indicate that anipamil has partial anti-platelet properties and can inhibit the activation of platelets in vivo, offering insights into its potential application in thrombotic conditions (Osborne et al., 1986). It also exhibits anticalcinotic properties, which could be beneficial in the context of sclerotic vascular injury (Frey et al., 1989).

Protective Effect in Isoprenaline-Induced Cardionecrosis

Anipamil has shown a protective effect against isoprenaline-induced myocardial necrosis in rats, demonstrating its potential in mitigating myocardial damage (Ciplea et al., 1988).

Safety And Hazards

Anipamil is toxic if swallowed and may cause an allergic skin reaction . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It is advised to be used only for scientific research and development and not for use in humans or animals .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868699
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anipamil

CAS RN

83200-10-6, 85247-61-6, 85247-63-8
Record name Anipamil
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URL https://commonchemistry.cas.org/detail?cas_rn=83200-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anipamil [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
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Record name Anipamil
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Record name ANIPAMIL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name ANIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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